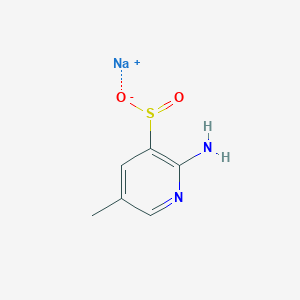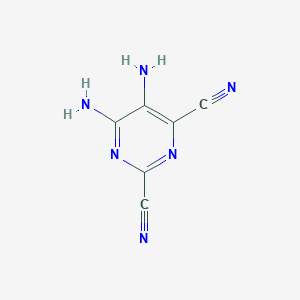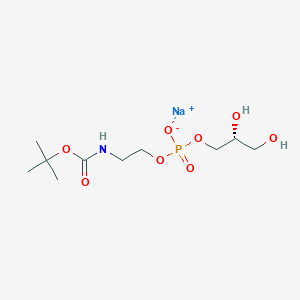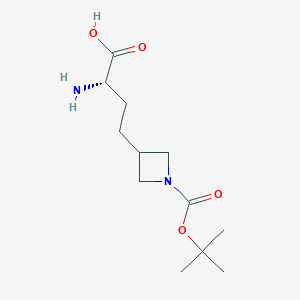
3-Ethylquinoxaline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoxaline-2-thiol typically involves the condensation of 1,2-diaminobenzene with an appropriate thiol-containing reagent. One common method is the reaction of 1,2-diaminobenzene with ethyl thioglycolate under acidic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry approaches to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylquinoxaline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various alkyl or aryl-substituted quinoxalines.
Scientific Research Applications
3-Ethylquinoxaline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Ethylquinoxaline-2-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling pathways.
Induction of Apoptosis: It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Tubulin Polymerization Inhibition: It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure.
3-Methylquinoxaline-2-thiol: A similar compound with a methyl group instead of an ethyl group.
2-Phenylquinoxaline: A quinoxaline derivative with a phenyl group at the 2-position.
Uniqueness: 3-Ethylquinoxaline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and thiol functionality make it a versatile intermediate for further chemical modifications and applications .
Properties
CAS No. |
658686-30-7 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
3-ethyl-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
BUNKFDQPEVOEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)

![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)


![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)





![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)


